Home > Products > Screening Compounds P5399 > Axitinib Impurity 2
Axitinib Impurity 2 - 1428728-83-9

Axitinib Impurity 2

Catalog Number: EVT-1477781
CAS Number: 1428728-83-9
Molecular Formula: C44H36N8O2S2
Molecular Weight: 772.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sunitinib

  • Compound Description: Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). It exhibits inhibitory activity against multiple receptor tyrosine kinases, including VEGFRs 1-3, platelet-derived growth factor receptors (PDGFRs), c-KIT, and FLT3 [, , , ].
  • Relevance: Sunitinib is structurally related to Axitinib as both are TKIs and potent inhibitors of VEGFRs [, , , ]. Several studies investigate the efficacy and safety of these two drugs in similar clinical settings [, , , ].

Sorafenib

  • Compound Description: Sorafenib is an orally active multikinase inhibitor that targets VEGFRs 1-3, PDGFR-β, c-KIT, and RAF kinases [, ]. It is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer.
  • Relevance: Similar to Axitinib, Sorafenib exerts its antitumor effects by inhibiting VEGFRs, making it a structurally related compound in terms of target and mechanism of action [, ]. Studies have compared the two drugs in clinical trials for various cancers [, ].

Pembrolizumab

  • Relevance: While not a TKI like Axitinib, Pembrolizumab is often used in combination with Axitinib for the treatment of advanced renal cell carcinoma [, , , ]. This frequent combination therapy highlights their complementary mechanisms in targeting tumor growth and immune evasion, suggesting a structural relationship in a broader therapeutic context.

Avelumab

  • Compound Description: Avelumab is a fully human IgG1 monoclonal antibody that binds to PD-L1 and blocks the interaction with PD-1 and B7-1, thereby preventing the inhibition of T-cell activation and promoting antitumor immune responses [, , ]. It is approved for the treatment of Merkel cell carcinoma and urothelial carcinoma.
  • Relevance: Avelumab is structurally related to Axitinib in a therapeutic context as it is often combined with Axitinib in clinical trials for advanced renal cell carcinoma and other cancers [, , ]. Similar to Pembrolizumab, this combined approach suggests a structural relationship based on complementary mechanisms of action.

Cabozantinib

  • Compound Description: Cabozantinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases, including VEGFRs 1-3, MET, AXL, RET, KIT, and FLT3 []. It is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.
  • Relevance: Cabozantinib shares a structural relationship with Axitinib based on their shared targets and mechanisms of action as multi-targeted TKIs []. They are both potent inhibitors of VEGFRs and are being explored for similar cancer indications [].

Everolimus

  • Compound Description: Everolimus is an oral inhibitor of mammalian target of rapamycin (mTOR), a serine/threonine kinase involved in cell growth and proliferation []. It is approved for the treatment of advanced renal cell carcinoma, breast cancer, and other solid tumors.
  • Relevance: Although Everolimus's mechanism of action differs from that of Axitinib, both drugs are used in the treatment of advanced renal cell carcinoma, often as second-line therapies []. Studies comparing their efficacy and cost-effectiveness highlight their relevance in the context of treating the same disease, suggesting a structural relationship in a broader therapeutic landscape.
Overview

Axitinib Impurity 2, with the chemical identifier 1428728-83-9, is a by-product associated with Axitinib, a second-generation tyrosine kinase inhibitor primarily used for treating advanced renal cell carcinoma. This impurity arises during the synthesis or storage of Axitinib and is significant in pharmaceutical research for understanding the compound's stability, efficacy, and safety. The characterization and analysis of this impurity are vital to ensure the quality of Axitinib formulations and to comply with regulatory standards.

Source and Classification

Axitinib Impurity 2 is classified as a degradation product of Axitinib. Its formation can occur through various chemical reactions during the synthesis process or due to environmental factors such as light and temperature during storage. Understanding its source is crucial for developing analytical methods to monitor its presence and concentration in pharmaceutical preparations.

Synthesis Analysis

Methods

The synthesis of Axitinib Impurity 2 involves several steps that can include oxidation, reduction, and substitution reactions. These reactions typically utilize common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles.

Technical Details

The synthesis process is often monitored using High-Performance Liquid Chromatography (HPLC) to ensure that impurities are kept within acceptable limits. The analytical methods developed must comply with International Conference on Harmonisation guidelines to validate the accuracy, specificity, and linearity of the results obtained from the analysis of Axitinib and its impurities .

Molecular Structure Analysis

Structure

The molecular structure of Axitinib Impurity 2 can be represented using its InChI notation:

InChI 1S C44H36N8\text{InChI 1S C44H36N8}

This notation provides insight into the compound's molecular framework, which is essential for understanding its chemical behavior and interactions.

Data

The structural data includes parameters such as molecular weight, melting point, and solubility characteristics, which are critical for assessing its stability and compatibility in pharmaceutical formulations.

Chemical Reactions Analysis

Reactions

Axitinib Impurity 2 undergoes various chemical reactions that can affect its stability. Common reactions include:

  • Oxidation: This may lead to the formation of sulfoxides or sulfones.
  • Reduction: This could yield thiols or sulfides.
  • Substitution: Involves the replacement of functional groups under specific conditions.

Technical Details

The reaction pathways are influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these pathways aids in predicting the formation of impurities during both synthesis and storage.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility characteristics in various solvents are crucial for formulation development.

Chemical Properties

Chemical properties such as stability under different environmental conditions (light, heat) are important for determining shelf-life and storage requirements. Analytical techniques like HPLC are employed to assess these properties quantitatively.

Applications

Axitinib Impurity 2 is primarily used in scientific research focused on:

  • Analytical Method Development: To ensure the purity and quality of Axitinib formulations.
  • Stability Studies: Understanding degradation pathways contributes to better formulation practices.
  • Toxicity Assessments: Evaluating potential adverse effects associated with impurities in drug products.

Properties

CAS Number

1428728-83-9

Product Name

Axitinib Impurity 2

IUPAC Name

N-methyl-2-[[6-[3-[3-[2-(methylcarbamoyl)phenyl]sulfanyl-1H-indazol-6-yl]-2,4-dipyridin-2-ylcyclobutyl]-1H-indazol-3-yl]sulfanyl]benzamide

Molecular Formula

C44H36N8O2S2

Molecular Weight

772.9 g/mol

InChI

InChI=1S/C44H36N8O2S2/c1-45-41(53)29-11-3-5-15-35(29)55-43-27-19-17-25(23-33(27)49-51-43)37-39(31-13-7-9-21-47-31)38(40(37)32-14-8-10-22-48-32)26-18-20-28-34(24-26)50-52-44(28)56-36-16-6-4-12-30(36)42(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52)

InChI Key

AMFHQHPHCWAIPO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=NNC3=C2C=CC(=C3)C4C(C(C4C5=CC=CC=N5)C6=CC7=C(C=C6)C(=NN7)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.